molecular formula C18H21NO2S B2555510 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide CAS No. 1448026-83-2

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide

Cat. No. B2555510
M. Wt: 315.43
InChI Key: GAQVHOQTYOKARS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide, also known as MTA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects.

Scientific Research Applications

Chemoselective Acetylation and Synthesis

Research by Magadum and Yadav (2018) explores the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its importance as an intermediate for antimalarial drugs. This study emphasizes the role of specific acyl donors and reaction parameters in achieving desired synthesis outcomes, potentially applicable to the synthesis and functionalization of related compounds (Magadum & Yadav, 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This research provides insights into the biotransformation pathways of chloroacetamide compounds, which may be relevant for understanding the metabolic fate of similar compounds (Coleman et al., 2000).

Kinetics and Mechanism of N-Substituted Amide Hydrolysis

Duan, Dai, and Savage (2010) focused on the hydrolysis kinetics and mechanism of N-methylacetamide in high-temperature water, providing a model for understanding the behavior of N-substituted amides under various conditions. Such studies can shed light on the stability and reactivity of related compounds (Duan et al., 2010).

Synthesis and Characterization

Research on the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide by Zhong-cheng and Wan-yin (2002), provides a foundational understanding of the synthetic pathways and analytical techniques applicable to similar chemical entities. This information is crucial for the development of new compounds and their potential applications in various fields (Zhong-cheng & Wan-yin, 2002).

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-4-3-5-14(10-13)11-18(21)19-12-17(20)15-6-8-16(22-2)9-7-15/h3-10,17,20H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQVHOQTYOKARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(m-tolyl)acetamide

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